molecular formula C20H15F2N3O2S B2433215 N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-04-7

N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2433215
CAS No.: 852135-04-7
M. Wt: 399.42
InChI Key: FRWOPYRDCWMLDJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15F2N3O2S and its molecular weight is 399.42. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O2S/c1-11-18(19(26)23-13-5-8-15(21)16(22)9-13)28-20-24-17(10-25(11)20)12-3-6-14(27-2)7-4-12/h3-10H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWOPYRDCWMLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an imidazo-thiazole core, which is known for its diverse pharmacological properties. The presence of difluorophenyl and methoxyphenyl substituents may enhance its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, related imidazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of imidazo-thiazole derivatives is often influenced by their structural features. Key observations include:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl rings have been associated with increased potency against cancer cells .
  • Fluorination : The introduction of fluorine atoms can enhance lipophilicity and cellular uptake, potentially improving anticancer efficacy.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Imidazole Derivatives :
    • A study assessed various imidazole derivatives against a panel of cancer cell lines (A549, HCT116). Compounds with similar structural motifs exhibited IC50 values ranging from 0.29 to 1.48 µM against A549 cells .
  • In Vivo Efficacy :
    • In murine models, compounds structurally related to this compound demonstrated significant tumor growth inhibition when administered orally .

Data Tables

Below is a summary table highlighting the biological activity and IC50 values of related compounds:

Compound NameStructureIC50 (µM)Cancer Cell LineMechanism
Compound AImidazo[2,1-b][1,3]thiazole0.5A549Tubulin Inhibition
Compound BImidazo[2,1-b][1,3]thiazole0.8HCT116Apoptosis Induction
This compoundTBDTBDTBD

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